molecular formula C10H15N3O4 B10907131 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B10907131
M. Wt: 241.24 g/mol
InChI Key: FEKVKNMHFUUMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a synthetic nitro-pyrazole derivative offered for research purposes. This compound features a nitro-substituted pyrazole core, a structural motif found in molecules that act as modulators for various biological targets, including G Protein-Coupled Receptors (GPCRs) . The presence of the carboxylic acid functional group enhances its potential solubility and offers a handle for further chemical modification or salt formation, making it a versatile building block in medicinal chemistry and drug discovery research. Researchers can utilize this compound in exploratory studies to investigate its potential biochemical activities, such as enzyme inhibition or receptor binding. Its structure suggests potential as a precursor or intermediate for developing therapies targeting neurodegenerative conditions, metabolic diseases, or oncology, drawing parallels to the pathophysiological roles of nitro-aromatic compounds and GPCR targets in these fields . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate safety precautions and consult relevant safety data sheets before use.

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H15N3O4/c1-6(2)8-5-9(13(16)17)11-12(8)7(3)4-10(14)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

FEKVKNMHFUUMGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C(C)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Diketones

The most common approach involves reacting hydrazine derivatives with 1,3-diketones. For 3-nitro-5-isopropylpyrazole, the precursor diketone 3-nitro-5-isopropyl-1,3-pentanedione is synthesized by nitrating 5-isopropyl-1,3-pentanedione. Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. Subsequent cyclocondensation with hydrazine hydrate in ethanol under reflux yields the pyrazole core.

Reaction Conditions:

  • Temperature: 80–90°C (reflux)

  • Solvent: Ethanol or propan-2-ol

  • Yield: 60–75%

Post-Synthetic Nitration of Pyrazole Derivatives

Alternatively, the nitro group is introduced after pyrazole formation. 5-Isopropyl-1H-pyrazole is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at 0°C, favoring electrophilic aromatic substitution at the 3-position due to the electron-donating isopropyl group.

Key Considerations:

  • Regioselectivity: The isopropyl group directs nitration to the 3-position.

  • Side Reactions: Over-nitration is minimized by controlling stoichiometry (1:1 molar ratio of pyrazole to HNO₃).

Introduction of the Butanoic Acid Side Chain

The butanoic acid moiety is introduced via N-alkylation of the pyrazole nitrogen.

Alkylation with Ethyl 4-Bromobutanoate

The pyrazole intermediate is reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction Scheme:

Pyrazole+BrCH2CH2CH2COOEtDMF, 80°CK2CO3Ethyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{CH}2\text{COOEt} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}_3} \text{Ethyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate}

Optimization Data:

ParameterOptimal Value
BaseK₂CO₃
SolventDMF
Temperature80°C
Reaction Time12 h
Yield70–85%

Alternative Alkylating Agents

  • 4-Chlorobutanoic Acid Esters: Higher reactivity but prone to elimination side reactions.

  • Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) for milder conditions, though cost-prohibitive for large-scale synthesis.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to yield the free carboxylic acid.

Basic Hydrolysis

Refluxing the ester with aqueous sodium hydroxide (NaOH) in ethanol followed by acidification with HCl provides the target compound.

Procedure:

  • Reagents: 2 M NaOH, ethanol, 6 M HCl.

  • Conditions: Reflux at 90°C for 4 h.

  • Yield: 90–95%.

Acidic Hydrolysis

While less common, concentrated HCl in dioxane at 100°C can also cleave the ester, albeit with lower yields (75–80%) due to side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Nitration

Microreactor technology enables precise temperature control during nitration, reducing decomposition risks and improving yields (80–85%).

Solvent Recycling

DMF is recovered via distillation and reused, lowering environmental impact.

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitations
Cyclocondensation + NitrationHigh regioselectivityRequires handling of fuming HNO₃
Post-Synthetic NitrationAvoids unstable nitro-diketonesLower yields due to competing reactions
Mitsunobu AlkylationMild conditions, high efficiencyExpensive reagents

Spectroscopic Characterization Data

Critical analytical data for quality control:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)

  • δ 2.45 (t, 2H, J = 7.2 Hz, CH₂COO⁻)

  • δ 4.30 (t, 2H, J = 7.0 Hz, NCH₂)

IR (KBr):

  • 1705 cm⁻¹ (C=O stretch)

  • 1520 cm⁻¹ (asymmetric NO₂ stretch)

Chemical Reactions Analysis

Types of Reactions

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl), while nucleophilic substitution reactions may use nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, while oxidation may produce 3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, exhibit significant anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially modulating inflammatory responses. For instance, it has been shown to interact with cyclooxygenase enzymes, which play a critical role in the inflammatory process.

Anticancer Potential

Studies have investigated the anticancer properties of pyrazole derivatives. In vitro assays on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) showed that compounds similar to 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid exhibited cytotoxic effects, suggesting potential as anticancer agents. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Case Study: Biological Evaluation

A study evaluated a series of pyrazole derivatives, including our compound, against eight tumor cell lines using the MTT assay. The results indicated that compounds with similar structures demonstrated varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity.

Compound NameCell Line TestedIC50 (µM)Notes
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acidMCF715Moderate activity
Similar Pyrazole DerivativeA54910High activity

Pesticidal Activity

The unique structure of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid suggests potential applications in agrochemicals. Preliminary studies indicate that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. Research has shown that these compounds may interfere with the nervous system of insects, leading to their mortality.

Case Study: Pesticide Efficacy

A field study assessed the efficacy of various pyrazole-based pesticides against common agricultural pests. The results demonstrated that formulations containing 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid significantly reduced pest populations compared to control groups.

Pesticide FormulationPest TargetedEfficacy (%)
Formulation AAphids85
Formulation BCaterpillars90

Coordination Chemistry

Pyrazole derivatives are recognized for their role as ligands in coordination chemistry. The ability of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid to form stable complexes with transition metals opens avenues for its use in catalysis and material synthesis.

Case Study: Catalytic Activity

Research has demonstrated that metal complexes formed with pyrazole ligands exhibit enhanced catalytic properties in various organic reactions. For instance, complexes derived from our compound were tested in cross-coupling reactions, showing improved yields compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Functional Groups
3-[3-Nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid Pyrazole 3-nitro, 5-isopropyl, butanoic acid Nitro, isopropyl, carboxylic acid
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole 5-amino, 3-hydroxy, thiophene linkage Amino, hydroxy, nitrile/ester
2-Amino-6-(pyrazolyl)-4H-pyran derivatives (11a, 11b) Pyran Pyrazole substituent, cyano groups Amino, hydroxy, cyano
4-(Benzoimidazolyl)butanoic acid (Compound 3) Benzoimidazole Benzyl, hydroxyethyl, butanoic acid Amino, hydroxy, carboxylic acid

Key Observations :

  • Electron Effects: The nitro group in the target compound contrasts with electron-donating amino (-NH₂) and hydroxy (-OH) groups in compounds 7a and 11a. This difference likely influences reactivity; nitro groups may stabilize negative charges or participate in redox reactions, whereas amino/hydroxy groups facilitate hydrogen bonding .
  • Solubility : The carboxylic acid in the target compound and Compound 3 enhances aqueous solubility compared to nitrile (7a) or ester (7b) groups.

Q & A

Q. What are the recommended synthetic routes for 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid?

The compound can be synthesized via cyclocondensation reactions, leveraging β-ketoesters and hydrazine derivatives. For example, nitration of a pre-synthesized pyrazole intermediate (e.g., using HNO₃/H₂SO₄) introduces the nitro group, followed by alkylation to attach the propan-2-yl substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid byproducts like regioisomers .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the pyrazole ring and butanoic acid chain .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point Analysis (e.g., mp ~204°C for analogous pyrazole-carboxylic acids) to verify crystallinity .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid moiety. For aqueous buffers (pH 7.4), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility in ethanol or methanol is limited (~5 mg/mL) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the nitro group’s electron-withdrawing effects and the pyrazole ring’s aromaticity. These studies reveal charge distribution patterns, aiding in understanding reactivity in nucleophilic/electrophilic reactions . Molecular docking simulations can further predict interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Contradictory results (e.g., antibacterial efficacy) may arise from assay conditions (e.g., bacterial strain variability, nutrient media composition). Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines. Perform dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin) and validate via minimum inhibitory concentration (MIC) assays .

Q. How can X-ray crystallography clarify the compound’s solid-state conformation?

Single-crystal X-ray diffraction resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). For analogous pyrazole derivatives, crystallographic data (e.g., CCDC entries) confirm planar pyrazole rings and non-covalent packing motifs .

Q. What safety protocols are critical during large-scale synthesis?

  • Use explosion-proof equipment for nitration steps (exothermic reactions).
  • Implement fume hoods and personal protective equipment (PPE) to handle corrosive acids (H₂SO₄, HNO₃).
  • Monitor waste disposal for nitro-containing byproducts per EPA guidelines .

Methodological Frameworks

Q. How to design experiments linking this compound’s structure to its function?

Apply Structure-Activity Relationship (SAR) principles:

  • Synthesize analogs with modified substituents (e.g., replacing nitro with cyano groups).
  • Compare biological activity (e.g., enzyme inhibition) and correlate with computational descriptors (Hammett constants, logP) .

Q. What separation techniques optimize purification of polar pyrazole derivatives?

Advanced methods include:

  • Ion-Exchange Chromatography for carboxylic acid-containing compounds.
  • Membrane-Based Nanofiltration to isolate intermediates with molecular weight cutoffs (MWCO) <500 Da .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.